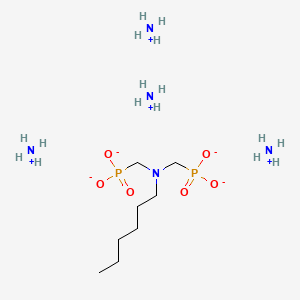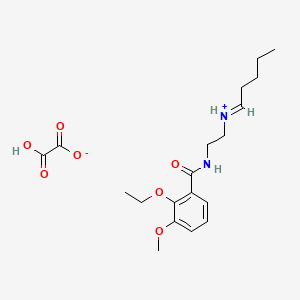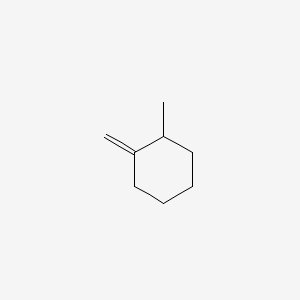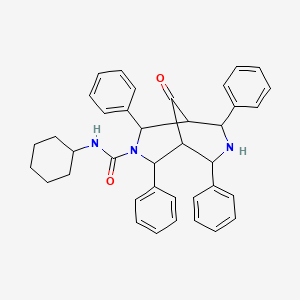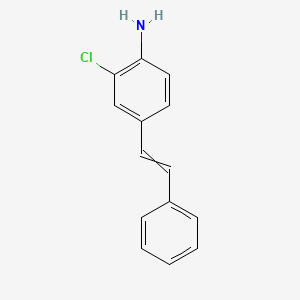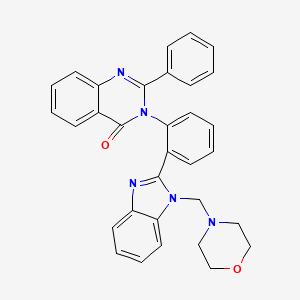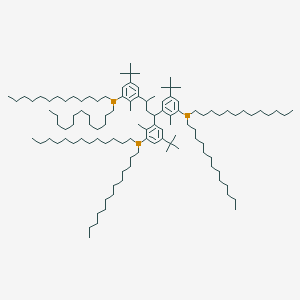
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester involves several steps. The primary raw materials include phosphorous acid, 1-methyl-1-propanyl-3-ylidene, and 2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful addition of reactants, monitoring of reaction conditions, and purification of the final product to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential role in protecting biological molecules from oxidative damage.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Wirkmechanismus
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting other molecules from oxidative stress. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane: Another antioxidant used in similar applications.
4,4’,4’'-(1-Methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]: A related compound with similar antioxidant properties.
Uniqueness
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is unique due to its specific chemical structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to interact with a wide range of reactive species makes it particularly valuable in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
68958-97-4 |
|---|---|
Molekularformel |
C115H211P3 |
Molekulargewicht |
1686.8 g/mol |
IUPAC-Name |
[3-[4,4-bis[5-tert-butyl-3-di(tridecyl)phosphanyl-2-methylphenyl]butan-2-yl]-5-tert-butyl-2-methylphenyl]-di(tridecyl)phosphane |
InChI |
InChI=1S/C115H211P3/c1-20-26-32-38-44-50-56-62-68-74-80-86-116(87-81-75-69-63-57-51-45-39-33-27-21-2)110-96-103(113(11,12)13)93-106(100(110)8)99(7)92-109(107-94-104(114(14,15)16)97-111(101(107)9)117(88-82-76-70-64-58-52-46-40-34-28-22-3)89-83-77-71-65-59-53-47-41-35-29-23-4)108-95-105(115(17,18)19)98-112(102(108)10)118(90-84-78-72-66-60-54-48-42-36-30-24-5)91-85-79-73-67-61-55-49-43-37-31-25-6/h93-99,109H,20-92H2,1-19H3 |
InChI-Schlüssel |
WGTSAWLQMDRRQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCP(CCCCCCCCCCCCC)C1=CC(=CC(=C1C)C(C)CC(C2=C(C(=CC(=C2)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C3=C(C(=CC(=C3)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


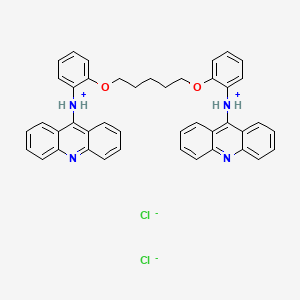

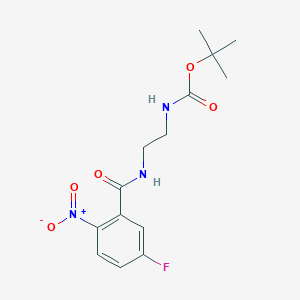
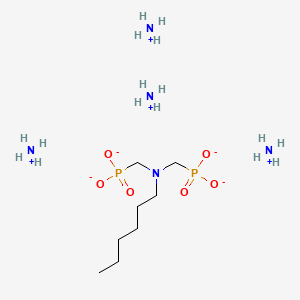
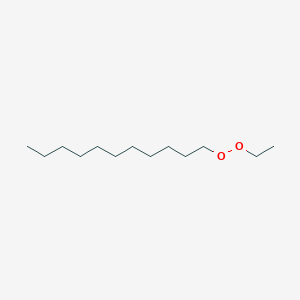
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
